
Methyl 5-octylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-octylthiophene-2-carboxylate is an organic compound with the molecular formula C14H22O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-octylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-octylthiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Methyl 5-octylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 5-octylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Methyl 5-octylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 5-p-tolylthiophene-2-carboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have additional hydroxyl groups, which can affect their reactivity and applications.
Propiedades
Fórmula molecular |
C14H22O2S |
|---|---|
Peso molecular |
254.39 g/mol |
Nombre IUPAC |
methyl 5-octylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-8-9-12-10-11-13(17-12)14(15)16-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
VKLLUBNESSMGID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(S1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


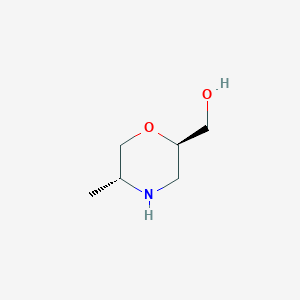


![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
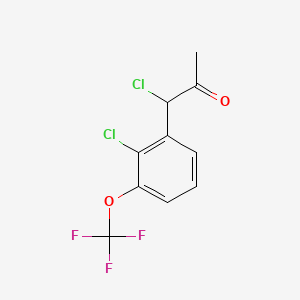

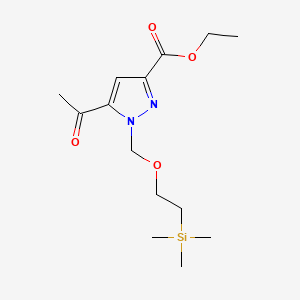


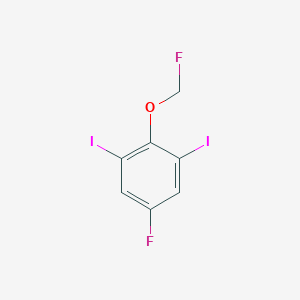
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
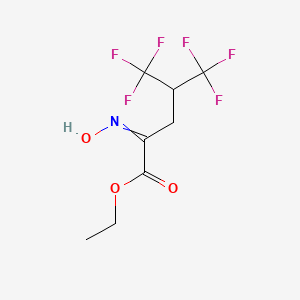
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
